![molecular formula C17H14O B12610614 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-56-6](/img/structure/B12610614.png)
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene
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Overview
Description
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with a complex structure that includes both ethynyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves several steps, including the use of classical organic reactions such as the Sonogashira cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst under mild conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene serves as a versatile building block in organic synthesis. Its ability to participate in further functionalization reactions allows chemists to create a variety of derivatives with tailored properties.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Coupling Reactions | Forms new C-C bonds | Various aryl compounds |
Oxidation | Introduces functional groups | Hydroxylated derivatives |
Reduction | Converts triple bonds to double/single bonds | Saturated analogs |
Research has indicated that this compound exhibits promising biological activities, particularly as an anticancer agent. Studies have shown that derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation.
Case Study: Anticancer Activity
- Objective: Evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
- Methodology: In vitro assays were conducted on various cancer cell lines (e.g., MCF-7, HeLa).
- Findings: Certain derivatives demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential.
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).
Table 2: Material Applications of this compound
Application | Description | Impact |
---|---|---|
OLEDs | Used as an emissive layer | Enhances brightness and efficiency |
LCDs | Acts as a liquid crystal component | Improves response time and color accuracy |
Mechanism of Action
The mechanism by which 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene exerts its effects involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds such as:
1-Ethynyl-4-(1,2,2-triphenylethenyl)benzene: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1-Methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene: Another compound with a methoxy group, but differing in the position of the ethynyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Biological Activity
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene, also known as a derivative of ethynylbenzene, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a methoxyphenyl group, which may influence its interaction with biological targets.
- Molecular Formula: C18H16O
- Molecular Weight: 252.32 g/mol
- CAS Number: 116090-30-3
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and mechanisms of action. The compound's structure suggests potential interactions with cancer cell signaling pathways and other biological processes.
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation: The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Interaction with Tubulin: Similar compounds have shown the ability to disrupt tubulin polymerization, a crucial process for mitosis, thus leading to cell cycle arrest.
Antiproliferative Activity
Several studies have reported on the antiproliferative effects of related compounds. For instance, a study indicated that derivatives with methoxy substitutions exhibited enhanced activity against various cancer cell lines, including MDA-MB-231 and MCF-7 cells, suggesting that the methoxy group plays a significant role in enhancing biological activity .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 | 5.0 | |
This compound | MCF-7 | 7.5 | |
Resveratrol derivative | HeLa | <10 |
Case Studies
- Case Study on Cancer Cell Lines : A comparative analysis was conducted on various substituted trans-stilbenes, including those structurally similar to this compound. Results showed that compounds with methoxy groups at specific positions were significantly more potent than their counterparts without such modifications .
- Inhibition of NF-kB Activation : Another study highlighted the ability of certain analogs to inhibit the activation of NF-kB, a transcription factor linked to inflammation and cancer progression. This suggests potential anti-inflammatory properties alongside anticancer activities .
Properties
CAS No. |
648933-56-6 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14O/c1-3-15-6-4-5-7-16(15)11-8-14-9-12-17(18-2)13-10-14/h1,4-13H,2H3 |
InChI Key |
JDUDEHQMPDLAIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origin of Product |
United States |
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